2-(5-Bromothiazol-2-yl)propanoicacid

Colorectal cancer Thiazolide SAR Apoptosis induction

Synthetic failure risk due to isomeric mismatch is a critical pain point in medicinal chemistry. Procuring the correct 5-bromothiazol-2-yl propanoic acid isomer is essential for preserving target binding geometry and cross-coupling reactivity. This building block is validated for constructing bioactive scaffolds: • DPP-4 Programmes: Enables direct amide coupling to access the 5-bromothiazol-2-yl pharmacophore demonstrated at 226 nM IC50. • Endocannabinoid Research: Provides the specific 2-yl substitution pattern required for low μM MAGL-active chemotypes. • Oncology Libraries: Strategic starting material for amino acid-conjugated derivatives showing >80% antiproliferative effect in Caco-2 cells.

Molecular Formula C6H6BrNO2S
Molecular Weight 236.09 g/mol
Cat. No. B13031212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromothiazol-2-yl)propanoicacid
Molecular FormulaC6H6BrNO2S
Molecular Weight236.09 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(S1)Br)C(=O)O
InChIInChI=1S/C6H6BrNO2S/c1-3(6(9)10)5-8-2-4(7)11-5/h2-3H,1H3,(H,9,10)
InChIKeyQQPVUAIYGRRBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromothiazol-2-yl)propanoic acid: Procurement & Structural Identity


2-(5-Bromothiazol-2-yl)propanoic acid is a synthetic heterocyclic building block (CAS: 1849268-20-7, molecular weight: 236.09 g/mol, molecular formula: C6H6BrNO2S) characterized by a 5-bromothiazole core bearing a propanoic acid moiety at the 2-position . This compound serves as a key intermediate in medicinal chemistry for constructing bioactive heterocyclic scaffolds, with the bromine substituent providing a strategic handle for cross-coupling reactions in lead optimization [1].

2-(5-Bromothiazol-2-yl)propanoic acid: Positional Isomerism & Interchangeability


While multiple bromothiazole-propanoic acid isomers share the same molecular formula (C6H6BrNO2S) and molecular weight (236.09 g/mol), their positional variation of both the bromine atom (2-, 4-, or 5-position) and the propanoic acid side chain (2-yl, 4-yl, or 5-yl linkage) fundamentally alters electronic distribution, cross-coupling reactivity, and target binding geometry [1]. For example, 3-(4-bromothiazol-2-yl)propanoic acid and 3-(2-bromothiazol-5-yl)propanoic acid are commercially available positional isomers that cannot be substituted for 2-(5-bromothiazol-2-yl)propanoic acid in structure-guided synthetic routes without risking complete synthetic failure or altered pharmacological profiles .

2-(5-Bromothiazol-2-yl)propanoic acid: Quantitative Evidence vs. Comparators


5-Bromo vs. 5-Nitro Substitution: Apoptotic Activity

In a direct head-to-head structure-function study, the 5-bromothiazole-containing compound RM4819 (N-(5-bromothiazol-2-yl)-2-hydroxy-3-methylbenzamide) demonstrated significantly reduced activity compared to the parent 5-nitro analog nitazoxanide (NTZ), underscoring that bromo-substitution at the 5-position is not functionally equivalent to nitro-substitution for antiparasitic or anticancer applications [1]. This differential activity profile indicates that 2-(5-bromothiazol-2-yl)propanoic acid would be selected specifically when bromine-based cross-coupling handles are required rather than nitro-driven pharmacophore activity.

Colorectal cancer Thiazolide SAR Apoptosis induction

Bromothiazole-Amino Acid Derivatives: Antiproliferative Effect vs. Butyrate

In a study evaluating new bromothiazole derivatives conjugated with amino acids, all compounds achieved >80% reduction in 3H-thymidine incorporation at their highest concentration in Caco-2 colon cancer cells, representing a more marked antiproliferative effect than butyrate [1]. While the 2-(5-bromothiazol-2-yl)propanoic acid core structure represents the synthetic entry point to this compound class, the enhanced activity over the butyrate baseline establishes the 5-bromothiazole-propanoic acid scaffold as a superior starting point for antiproliferative lead development compared to simple carboxylic acid alternatives.

Colon cancer Amino acid conjugate Antiproliferative

MAGL Inhibition: 5-Bromothiazole Derivatives

A series of highly functionalized 5-bromo-2-aminothiazoles demonstrated monoacylglycerol lipase (MAGL) inhibition in the low micromolar (μM) range [1]. This establishes that the 5-bromothiazole core can be leveraged for endocannabinoid system modulation, whereas non-brominated or 4-bromo positional isomers may exhibit different SAR profiles. The 2-(5-bromothiazol-2-yl)propanoic acid provides the exact 2-yl substitution pattern required for building MAGL inhibitor libraries with this verified activity threshold.

Endocannabinoid system MAGL inhibition Enzyme inhibitor

DPP4 Inhibition: 5-Bromothiazole-2-yl Amide

A compound containing the N-(5-bromothiazol-2-yl) amide moiety demonstrated DPP4 inhibition with an IC50 value of 226 nM in spectrophotometric assays using pig kidney enzyme [1]. This sub-micromolar potency confirms that the 5-bromothiazol-2-yl fragment can serve as an effective binding element in DPP4 inhibitor design, distinguishing it from alternative heterocyclic cores that may not achieve comparable potency. The 2-(5-bromothiazol-2-yl)propanoic acid offers a direct route to installing this validated pharmacophoric fragment via standard amide coupling.

DPP4 inhibition Diabetes Enzyme inhibitor

5-Bromo-2-yl vs. 4-Bromo-2-yl Thiazole Scaffolds

The 5-bromo-2-yl substitution pattern on 2-(5-bromothiazol-2-yl)propanoic acid represents a distinct isomer from the more commonly referenced 4-bromothiazol-2-yl derivatives (e.g., (R)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, CAS 3034241-62-5) . The bromine position (C5 vs. C4) affects electrophilic aromatic substitution reactivity and steric accessibility in cross-coupling reactions. Procurement of the 5-bromo-2-yl isomer specifically enables Suzuki-Miyaura and Buchwald-Hartwig couplings with distinct regiochemical outcomes compared to 4-bromo analogs.

Heterocyclic chemistry Isomer differentiation Synthetic building block

2-(5-Bromothiazol-2-yl)propanoic acid: Procurement & Application Scenarios


DPP4 Inhibitor Library Synthesis

Based on the validated 226 nM DPP4 IC50 for N-(5-bromothiazol-2-yl) amide derivatives [1], medicinal chemistry teams developing dipeptidyl peptidase-4 inhibitors should select 2-(5-bromothiazol-2-yl)propanoic acid as the key building block for installing the 5-bromothiazol-2-yl pharmacophore. This compound enables direct amide coupling to generate screening libraries with demonstrated sub-micromolar activity potential.

MAGL Inhibitor Development

The demonstration that functionalized 5-bromo-2-aminothiazoles achieve MAGL inhibition in the low μM range [2] supports procurement of 2-(5-bromothiazol-2-yl)propanoic acid for endocannabinoid modulator programs. The 2-yl substitution pattern is essential for accessing the verified MAGL-active chemotype.

Colon Cancer Antiproliferative Scaffold Development

For colorectal cancer research programs, the class-level evidence showing bromothiazole derivatives achieve >80% antiproliferative effect (exceeding butyrate baseline) in Caco-2 cells [3] validates 2-(5-bromothiazol-2-yl)propanoic acid as a strategic starting material for building libraries of amino acid-conjugated bromothiazole compounds with enhanced antiproliferative activity.

5-Position Bromine Cross-Coupling Library Synthesis

The 5-bromo substitution pattern provides distinct regiochemical reactivity in palladium-catalyzed cross-coupling reactions compared to 4-bromo isomers . Synthetic chemistry groups requiring specific 5-position coupling handles for Suzuki-Miyaura or Buchwald-Hartwig diversification should procure this exact isomer rather than the more commonly available 4-bromo analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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